1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile
Overview
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile is a heterocyclic aromatic organic compound characterized by a fused benzene and triazole ring system with a methyl group and a cyano group attached to the triazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 1-methyl-1H-benzotriazole-6-carbonitrile with appropriate reagents under controlled conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the cyano group into other functional groups.
Substitution: Substitution reactions at different positions on the triazole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines and alcohols.
Substitution Products: A wide range of substituted triazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique chemical properties make it useful in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds. Its cyano group, in particular, provides distinct chemical properties that are not present in other triazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-methylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLCRMTZJGHGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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